molecular formula C8H18ClF2NO B6181629 5-amino-4,4-difluoro-2,5-dimethylhexan-3-ol hydrochloride CAS No. 2613381-62-5

5-amino-4,4-difluoro-2,5-dimethylhexan-3-ol hydrochloride

Cat. No.: B6181629
CAS No.: 2613381-62-5
M. Wt: 217.7
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Description

5-amino-4,4-difluoro-2,5-dimethylhexan-3-ol hydrochloride is a chemical compound with the molecular formula C8H17F2NO·HCl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4,4-difluoro-2,5-dimethylhexan-3-ol hydrochloride typically involves multi-step organic reactions. One common method starts with the alkylation of a suitable precursor, followed by fluorination and subsequent amination. The final step involves the introduction of the hydrochloride group to form the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and scalability. Key considerations include the selection of cost-effective raw materials, efficient reaction pathways, and robust purification techniques to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

5-amino-4,4-difluoro-2,5-dimethylhexan-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-amino-4,4-difluoro-2,5-dimethylhexan-3-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-amino-4,4-difluoro-2,5-dimethylhexan-3-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of target proteins, influencing various biological processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-4,4-difluoro-2,5-dimethylhexan-3-ol
  • 4,4-difluoro-2,5-dimethylhexan-3-ol
  • 5-amino-2,5-dimethylhexan-3-ol

Uniqueness

Compared to similar compounds, 5-amino-4,4-difluoro-2,5-dimethylhexan-3-ol hydrochloride stands out due to the presence of both amino and difluoro groups. This unique combination enhances its chemical reactivity and potential applications. The hydrochloride form also improves its solubility and stability, making it more suitable for various research and industrial applications.

Properties

CAS No.

2613381-62-5

Molecular Formula

C8H18ClF2NO

Molecular Weight

217.7

Purity

95

Origin of Product

United States

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